

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrothiophene

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Compound of Interest

Compound Name: 2,3-Dihydrothiophene

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Introduction

2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic heterocyclic compound containing a sulfur atom.^[1] Its chemical formula is C₄H₆S.^[2] This organosulfur compound is a colorless liquid with a characteristic strong, thioether-like odor.^[2] ^[3] As a partially saturated derivative of thiophene, it serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals, pesticides, dyes, and photosensitive materials.^[2] Its unique electronic properties also make it a component of interest for electron transport and semiconductor materials.^[2] This guide provides a comprehensive overview of the core physicochemical properties of **2,3-dihydrothiophene**, complete with experimental protocols and structured data for easy reference.

Physicochemical Properties

The fundamental physicochemical properties of **2,3-dihydrothiophene** are summarized in the tables below. These values have been compiled from various sources and represent a range of experimentally determined and estimated data.

Table 1: General and Physical Properties of 2,3-Dihydrothiophene

Property	Value	Reference
Molecular Formula	C4H6S	[2]
Molecular Weight	86.16 g/mol	[4]
Appearance	Colorless liquid	[3]
Odor	Characteristic strong, sulfur/thioether-like	[2][3]
Density	1.070 g/mL	[2]
Refractive Index	1.4800 (estimate)	[2]
Dipole Moment	1.61 D	[4]

Table 2: Thermal Properties of 2,3-Dihydrothiophene

Property	Value	Conditions	Reference
Boiling Point	109-110 °C	Not specified	[2]
112 °C	Not specified	[4]	
64-65 °C	12 Torr	[5]	
48 °C	100 mm pressure	[1]	
Melting Point	-110.2 °C	Not specified	[1]

Table 3: Spectroscopic Data for 2,3-Dihydrothiophene

Spectrum Type	Data	Solvent	Reference
¹ H NMR	δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H)	CS ₂	[1]
UV	λ _{max} 236, 262 nm	Methanol	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducibility and comparison of data. Below are generalized protocols for these measurements.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., ignition tube)
- Capillary tube, sealed at one end
- Heat source (Bunsen burner or hot plate)
- Mineral oil or other suitable heating bath liquid
- Stand and clamps

Procedure:

- A small volume (a few milliliters) of **2,3-dihydrothiophene** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
- The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

- **Sample Preparation:** A solution of **2,3-dihydrothiophene** is prepared by dissolving a small amount of the compound in a deuterated solvent, such as carbon disulfide (CS₂) or chloroform-d (CDCl₃), in an NMR tube. A typical concentration is 5-25 mg in 0.5-1.0 mL of solvent.
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific solvent.
- **Data Acquisition:** The ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Synthesis of 2,3-Dihydrothiophene

One common method for the synthesis of **2,3-dihydrothiophene** is through the pyrolysis of 2-acetoxytetrahydrothiophene.

Experimental Workflow:



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Caption: Workflow for the synthesis of **2,3-dihydrothiophene** via flash vacuum pyrolysis.

Detailed Protocol for Synthesis via Pyrolysis:[1]

- **Apparatus:** A flash vacuum pyrolysis (FVP) apparatus is assembled, consisting of a quartz tube packed with quartz wool, a furnace capable of reaching 400 °C, a vacuum pump capable of maintaining a pressure of 10⁻⁴ torr, and a collection flask cooled with liquid nitrogen.
- **Reactant:** 2-Acetoxytetrahydrothiophene is used as the starting material.
- **Procedure:** The furnace is preheated to 400 °C, and the system is evacuated to a pressure of 10⁻⁴ torr. The 2-acetoxytetrahydrothiophene is slowly introduced into the hot quartz tube.
- **Reaction:** The pyrolysis is carried out over a period of 2 hours. The volatile products are carried through the hot zone and collected in the cold trap.
- **Work-up and Purification:** The collected crude product is allowed to warm to room temperature. The **2,3-dihydrothiophene** can be purified by distillation under reduced pressure. This method has been reported to yield 86% of the desired product.[1]

Safety Information

2,3-Dihydrothiophene is a flammable liquid and should be handled with care.[2] It should be kept away from heat sources and open flames. It is easily oxidized in the air and can form explosive mixtures.[2] Therefore, it is recommended to handle this compound under an inert atmosphere. Appropriate personal protective equipment, including safety glasses and gloves,

should be worn to avoid contact with skin and eyes.[2] In case of spillage, ensure adequate ventilation and remove any ignition sources.[2]

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of **2,3-dihydrothiophene**. The tabulated data, along with the experimental protocols and synthesis workflow, offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The information presented here should facilitate the safe and effective use of **2,3-dihydrothiophene** in various research and development applications.

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